molecular formula C3H9Cl2N5 B11715158 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B11715158
M. Wt: 186.04 g/mol
InChI Key: JUORJFJDGQXABP-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a hydrazinyl group at position 5 and a methyl group at position 1. Its molecular formula is C₃H₈Cl₂N₅, with a molecular weight of 210.07 g/mol (calculated). The hydrazinyl (-NH-NH₂) moiety enhances its reactivity, making it a candidate for pharmaceutical and agrochemical applications, particularly in antitumor agent development . The dihydrochloride salt form improves solubility, facilitating biological testing and synthetic modifications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9Cl2N5

Molecular Weight

186.04 g/mol

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C3H7N5.2ClH/c1-8-3(7-4)5-2-6-8;;/h2H,4H2,1H3,(H,5,6,7);2*1H

InChI Key

JUORJFJDGQXABP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Key Reaction Steps

  • Triazole Core Synthesis

    • A common method involves reacting formamide derivatives (e.g., formic ether) with hydrazine hydrate under high-temperature conditions, as described in CN105906575A . For example:

      Methyl formate+Hydrazine hydrateNH4+1H-1,2,4-triazole\text{Methyl formate} + \text{Hydrazine hydrate} \xrightarrow{\text{NH}_4^+} \text{1H-1,2,4-triazole}

      This generates the triazole framework, which can then be functionalized.

    • Alternatively, oxidative cyclization of hydrazones using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) has been reported for substituted triazoles .

  • Hydrazinyl Group Incorporation

    • Substitution reactions may be employed to introduce the hydrazinyl group. For instance, chlorinated triazole intermediates could undergo nucleophilic aromatic substitution with hydrazine derivatives .

    • Example pathway:

      3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole+HydrazineBase5-Hydrazinyl-1-methyl-1H-1,2,4-triazole\text{3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole} + \text{Hydrazine} \xrightarrow{\text{Base}} \text{5-Hydrazinyl-1-methyl-1H-1,2,4-triazole}
  • Dihydrochloride Salt Formation

    • The hydrazine groups (NH₂-NH₂) are protonated using HCl to form the dihydrochloride salt:

      5-Hydrazinyl-1-methyl-1H-1,2,4-triazole+2HClDihydrochloride salt\text{5-Hydrazinyl-1-methyl-1H-1,2,4-triazole} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}

Reaction Mechanisms and Catalysts

Mechanism Key Steps Catalysts/Reagents References
Oxidative Cyclization Hydrazones undergo oxidation to form nitrilimines, followed by cycloadditionSeO₂, CAN, CuBr₂
Nucleophilic Substitution Chlorinated triazole reacts with hydrazine derivativesBase (e.g., K₂CO₃)
Salt Formation Protonation of hydrazine groups with HClHCl

Structural and Reactivity Insights

  • Functional Groups :

    • The hydrazinyl group (NH₂-NH₂) and triazole ring contribute to high reactivity, enabling further functionalization (e.g., cross-coupling, condensation).

    • The methyl group at position 1 may influence steric and electronic effects on the triazole ring.

  • Dihydrochloride Salt Properties :

    • Enhanced solubility in polar solvents due to ionic character.

    • Stability under acidic conditions, making it suitable for reactions requiring proton donors .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of biological activities that make it a valuable scaffold for drug development. Triazole derivatives are known for their antifungal, antibacterial, antiviral, and anti-inflammatory properties. Specifically, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride has been studied for its potential as:

  • Antimicrobial Agents : It has shown efficacy against various pathogens. For example, derivatives of 1,2,4-triazoles have been reported to possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Antiviral Compounds : The compound serves as a precursor for nucleoside analogs like Ribavirin, which is used in the treatment of viral infections .
  • Anti-inflammatory Agents : Recent studies have highlighted its role as a FLAP inhibitor, which regulates leukotriene biosynthesis involved in inflammatory responses .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that triazole hybrids exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 µg/mL against various bacterial strains, outperforming traditional antibiotics .
  • Antifungal Activity : Research indicated that specific triazole derivatives displayed antifungal activity with MIC values significantly lower than those of commercial antifungal agents like ketoconazole .

Materials Science

Click Chemistry Applications

In materials science, this compound is utilized in click chemistry for the synthesis of polymers and dendrimers. The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the rapid assembly of triazole-based materials with high yields and regioselectivity .

Data Table: Applications in Materials Science

Application TypeDescriptionOutcome
Polymer SynthesisUsed as a building block in polymer chemistryHigh yield and selectivity
Dendrimer FormationFacilitates the creation of complex dendritic structuresEnhanced material properties

Agricultural Chemistry

Fungicides and Herbicides

The compound also finds applications in agriculture as a potential fungicide and herbicide. Its derivatives have been explored for their ability to inhibit fungal growth in crops, thus contributing to crop protection strategies.

Case Studies

  • Fungicidal Activity : A series of triazole derivatives were tested against various fungal pathogens affecting crops. The results indicated significant antifungal activity compared to standard treatments .
  • Herbicidal Properties : Research has shown that certain triazole compounds can effectively control weed growth while being less harmful to crops .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents, which critically influence their properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride C₃H₈Cl₂N₅ 210.07 Hydrazinyl, Methyl High solubility; reactive hydrazinyl group for conjugation or derivatization
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride C₉H₁₂BrCl₂N₅ 341.03 Benzyl, Bromo, Hydrazinyl Bulky benzyl group reduces solubility; bromo enhances electrophilic reactivity
5-Chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride C₄H₇Cl₂N₃ 168.03 Chloromethyl, Methyl Chloromethyl group facilitates nucleophilic substitution reactions
5-(4-substituted)diazenyl thiazole derivatives Varies 250–400 Thiadiazole/thiazole cores High antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2/MCF-7 cell lines)
  • Hydrazinyl vs. Chloromethyl/Bromo : The hydrazinyl group in the target compound enables chelation or hydrogen bonding, critical for enzyme inhibition, whereas chloromethyl or bromo substituents favor synthetic diversification (e.g., cross-coupling reactions) .
  • Methyl vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions. Key steps include proto-demetallation and dehydrative cyclization, with yields improved by controlling temperature (25–60°C) and pH (neutral to slightly acidic). Catalytic systems such as Ni(II) salts with ligands (e.g., bipyridine) enhance regioselectivity . Alternative routes involve click chemistry for triazole core formation, using azide-alkyne cycloaddition under Cu(I) catalysis, followed by hydrazine substitution .
  • Optimization : Reaction monitoring via TLC or HPLC-MS ensures intermediate purity. Adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometry of hydrazine derivatives (1.2–1.5 equivalents) minimizes side products .

Q. How should researchers characterize the crystalline structure of this compound, and which software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, leveraging constraints for hydrogen-bonded networks and disorder modeling . For visualization, ORTEP-3 generates thermal ellipsoid plots, highlighting anisotropic displacement parameters .
  • Validation : Cross-check lattice parameters with Powder XRD to confirm phase purity. Hydrogen-bonding patterns can be analyzed using Mercury software, referencing Etter’s graph set notation (e.g., R22(8)R_2^2(8)) for supramolecular interactions .

Q. What stability considerations are critical for handling this compound in aqueous and solid states?

  • Methodology : In aqueous solutions, maintain pH 4–6 to prevent hydrolysis of the hydrazinyl group. Lyophilization preserves stability for long-term storage. Solid-state stability tests (TGA/DSC) reveal decomposition onset at ~180°C, with hygroscopicity mitigated by desiccants (e.g., silica gel) .
  • Redox Sensitivity : The triazole core may act as a radical scavenger. Monitor oxidative degradation via UV-Vis spectroscopy (absorbance at 260–280 nm) under ambient light .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact yield, and how can contradictions in reported data be resolved?

  • Mechanistic Analysis : Competing pathways include over-alkylation at N1/N4 positions or nitrile group hydrolysis. DFT calculations (e.g., Gaussian 16) predict energy barriers for intermediates, guiding solvent selection (e.g., DMF vs. THF) to favor desired pathways .
  • Data Reconciliation : Discrepancies in yields (e.g., 70% vs. 85%) may arise from trace metal impurities. Use ICP-MS to quantify residual catalysts and adjust purification protocols (e.g., Chelex resin for Ni removal) .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing, and how can they be engineered for co-crystal design?

  • Graph Set Analysis : SCXRD reveals N–H···Cl and N–H···N interactions forming R22(8)R_2^2(8) motifs. Use SHELXL’s PART command to model disordered chloride ions, and Mercury’s packing diagrams to identify synthons for co-crystallization with carboxylic acids (e.g., succinic acid) .
  • Co-Crystal Screening : Employ solvent-drop grinding with stoichiometric partners (1:1 or 1:2 molar ratios). Monitor via PXRD and FTIR (N–H stretch shifts >50 cm⁻¹ indicate successful bonding) .

Q. Can computational methods predict the compound’s biological activity, and what validation experiments are required?

  • In Silico Screening : Molecular docking (AutoDock Vina) against antimicrobial targets (e.g., E. coli dihydrofolate reductase) identifies potential binding modes. ADMET predictions (SwissADME) assess bioavailability and toxicity .
  • Validation : MIC assays (e.g., broth microdilution) against Gram-positive/negative strains confirm predicted activity. Compare with structurally similar inhibitors (e.g., 3-amino-1,2,4-triazole derivatives) to establish SAR .

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